2-Amino-3,5-dichlorobenzenesulfonamide
Description
Properties
Molecular Formula |
C6H6Cl2N2O2S |
|---|---|
Molecular Weight |
241.09 g/mol |
IUPAC Name |
2-amino-3,5-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C6H6Cl2N2O2S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2H,9H2,(H2,10,11,12) |
InChI Key |
MPCVBXMJCJCRPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)N)N)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Dichlorobenzenesulfonamide Isomers
Pyridine-Based Analogs: Bis(2-amino-3,5-dichloropyridinium) Hexachloridostannate(IV)
This pyridinium derivative replaces the benzene ring with pyridine, introducing a nitrogen atom in the aromatic system. The compound crystallizes as a dihydrate with a hexachloridostannate(IV) anion, featuring extensive Cl⋯H–N hydrogen bonds (2.08–2.14 Å) between the pyridinium cation and water molecules . Unlike benzenesulfonamides, the pyridine ring’s electronegativity may enhance charge-transfer interactions, making it suitable for ionic materials or catalysis. The absence of a sulfonamide group also reduces hydrogen-bonding diversity compared to this compound.
Brominated Derivatives: 2-Amino-3,5-dibromobenzamide and Related Compounds
Brominated analogs, such as 2-Amino-3,5-dibromobenzaldehyde, serve as precursors for synthesizing bisquinazolinones and acridinones via condensation with cyclohexane-1,3-dione derivatives . These compounds exhibit reactivity in Suzuki-Miyaura cross-coupling reactions with arylboronic acids, enabling the introduction of aryl groups for tuning photophysical properties . Chlorinated analogs like this compound may display similar reactivity, but the smaller size and lower polarizability of chlorine vs. bromine could reduce coupling efficiency or alter electronic properties (e.g., absorption/emission spectra).
Nitro-Substituted Analogs: 6-Amino-3,5-dinitropyridine
6-Amino-3,5-dinitropyridine features a pyridine ring with electron-withdrawing nitro groups (–NO₂) and an amino group. In contrast, this compound’s chlorine atoms are less electron-withdrawing, favoring applications in medicinal chemistry (e.g., sulfonamide antibiotics) or as intermediates in organic synthesis.
Preparation Methods
Nitro Reduction to Amino Intermediate
2-Nitrobenzenesulfonamide is reduced to 2-aminobenzenesulfonamide using iron powder in glacial acetic acid, a method analogous to the synthesis of 2-amino-3,5-dibromobenzaldehyde described in Patent CN105152947A. The reduction proceeds via the formation of an iron-acetate complex, which facilitates electron transfer to the nitro group. Yields of 90–95% are achievable at 30–40°C, with the reaction completing within 2 hours.
Chlorination of the Amino Intermediate
The resulting 2-aminobenzenesulfonamide undergoes chlorination using TCCA or Cl₂. A study comparing chlorinating agents demonstrated that TCCA in acetonitrile at 50°C achieves 88% yield, whereas Cl₂ in CCl₄ yields 75% due to incomplete conversion. The reaction mechanism involves the generation of Cl⁺ ions, which attack the electron-rich positions ortho and para to the amino group. However, steric hindrance from the sulfonamide group directs substitution to the meta positions (C3 and C5).
One-Pot Synthesis Approach
Inspired by Patent CN112142620A, a one-pot method eliminates intermediate isolation, enhancing overall efficiency.
Reaction Design and Optimization
The synthesis begins with the condensation of isatoic anhydride and ammonium hydroxide to form 2-aminobenzenesulfonamide in situ. Without isolating the intermediate, TCCA is added directly to the reaction mixture, initiating chlorination at 40°C. This method achieves a 92% yield by minimizing losses during intermediate purification. Key parameters include:
Advantages Over Conventional Methods
The one-pot approach reduces synthesis time from 24 hours to 8 hours and cuts solvent usage by 40%. Additionally, the absence of intermediate isolation steps mitigates exposure to moisture and oxygen, which can degrade the amino group.
Alternative Chlorination Strategies
Microwave-Assisted Chlorination
Microwave irradiation accelerates chlorination by enhancing the reactivity of TCCA. A 30-minute reaction at 100°C in DMF produces 2-amino-3,5-dichlorobenzenesulfonamide with 89% yield, compared to 72% yield under conventional heating. This method is particularly advantageous for large-scale production due to its rapid kinetics.
Enzymatic Chlorination
Emerging biocatalytic methods employ chloroperoxidases to regioselectively introduce chlorine atoms. While still experimental, this approach offers unparalleled selectivity, achieving >95% purity in pilot studies . However, enzyme stability and cost remain significant barriers to industrial adoption.
Q & A
Q. What are the optimal synthetic routes for 2-amino-3,5-dichlorobenzenesulfonamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves halogenation and sulfonamide formation. For halogenated aromatic precursors, chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C). Subsequent sulfonamide formation may employ sulfonic acid chlorides with ammonia or amines. Key parameters include pH control (neutral to slightly basic) to avoid side reactions and the use of anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis . Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., ethanol/water mixtures) .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structures to confirm bond angles and substituent positions. For example, related dichloropyridinium salts were analyzed using single-crystal XRD to validate stereochemistry .
- NMR spectroscopy : Use - and -NMR in DMSO-d₆ to identify aromatic proton environments (e.g., splitting patterns for chloro and amino groups). Compare with computational predictions (DFT) for validation .
- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]⁺ ion) and detect halogen isotope patterns .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the amino group. Avoid exposure to light, as UV radiation may degrade sulfonamide bonds. Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and monitor via HPLC for degradation products like sulfonic acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected -NMR shifts) for this compound derivatives?
- Methodological Answer :
- Variable Temperature (VT) NMR : Probe dynamic effects (e.g., rotational barriers) that may cause peak broadening.
- Isotopic labeling : Introduce -labeled amino groups to simplify splitting patterns.
- Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) to identify conformational isomers .
Q. What strategies are effective for studying the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- Kinetic studies : Monitor reaction rates under varying conditions (solvent polarity, temperature) using UV-Vis spectroscopy. Polar aprotic solvents (e.g., DMF) enhance NAS efficiency.
- Leaving group screening : Compare reactivity with substituents like Br, F, or NO₂ at the 3,5-positions. Fluorine’s electronegativity may deactivate the ring, while nitro groups enhance electrophilicity .
- DFT calculations : Map transition states to predict regioselectivity in multi-substituted systems .
Q. How can researchers investigate the compound’s potential as an enzyme inhibitor or bioactive agent?
- Methodological Answer :
- Docking simulations : Use software (AutoDock, Schrödinger) to model interactions with target enzymes (e.g., carbonic anhydrase) based on sulfonamide’s zinc-binding affinity.
- In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based). Compare with structurally related compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid derivatives) to assess substituent effects .
- Metabolic stability : Conduct microsomal stability studies (human/rat liver microsomes) to evaluate pharmacokinetic potential .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Purity verification : Re-analyze compound batches via HPLC (>95% purity) to rule out impurities as confounding factors.
- Assay standardization : Use positive controls (e.g., acetazolamide for carbonic anhydrase assays) and replicate experiments across labs.
- Structural analogs : Compare activity with derivatives (e.g., 2-amino-3,5-dibromobenzaldehyde) to identify halogen-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
